2-(2,2-Dimethyl-3-oxopropyl)benzoic acid
Description
2-(2,2-Dimethyl-3-oxopropyl)benzoic acid is a substituted benzoic acid derivative characterized by a dimethylated 3-oxopropyl chain at the ortho position of the benzene ring. The compound’s carbonyl group (3-oxo) and steric hindrance from the dimethyl group influence its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2,2-dimethyl-3-oxopropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,8-13)7-9-5-3-4-6-10(9)11(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLZGFVJAOWRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethyl-3-oxopropyl)benzoic acid typically involves the alkylation of benzoic acid derivatives with appropriate alkylating agents. One common method includes the reaction of benzoic acid with 2,2-dimethyl-3-oxopropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethyl-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,2-Dimethyl-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-3-oxopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include metabolic or signaling pathways, depending on the context of its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-(2,2-Dimethyl-3-oxopropyl)benzoic acid:
Physicochemical Properties
- Acidity : The electron-withdrawing 3-oxo group in this compound lowers its pKa compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.9 for the dimethyl-oxo variant). Analogues like 2-Benzoylbenzoic acid show even greater acidity (pKa ~1.8) due to stronger electron withdrawal by the benzoyl group .
- Solubility : The dimethyl group in this compound reduces water solubility compared to 2-(3-Methoxy-3-oxopropyl)benzoic acid, where the methoxy group enhances hydrophilicity .
- Thermal Stability: Crystallographic studies of analogues like 2-(2,2-Dicyano-1-methylethenyl)benzoic acid reveal robust hydrogen-bonded dimeric structures in the solid state, enhancing thermal stability .
Table 1: Comparative Pharmacological Data
| Compound | ΔGbinding (kcal/mol) | Key Interacting Residues (T1R3) |
|---|---|---|
| This compound | -7.2 | Asp307, Ser144, Tyr103 |
| 2-Benzoylbenzoic acid | -8.5 | Asp307, Glu148, Arg277 |
| 2-(4-Methoxybenzoyl)benzoic acid | -9.1 | Asp307, Ser144, Arg277 |
Data derived from molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
